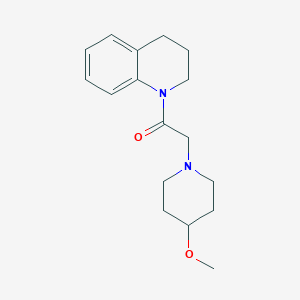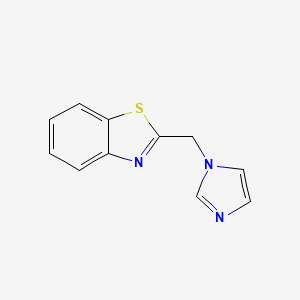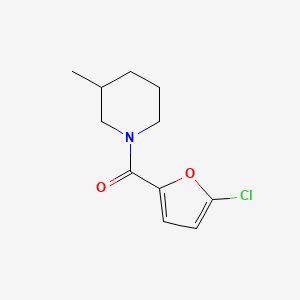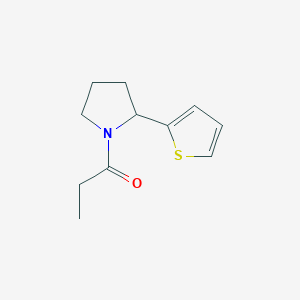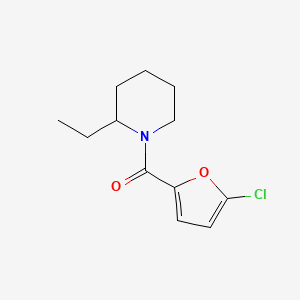
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone, also known as EFLEA, is a novel psychoactive substance that has recently gained attention in the scientific community. EFLEA is a synthetic compound that belongs to the group of cathinones, which are structurally similar to amphetamines. The purpose of
作用机制
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone works by increasing the levels of dopamine in the brain, which leads to increased stimulation of the central nervous system. It achieves this by inhibiting the reuptake of dopamine by the dopamine transporter, leading to an accumulation of dopamine in the synaptic cleft. This results in an increase in dopamine signaling, which can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. These include increased heart rate and blood pressure, as well as increased levels of dopamine and norepinephrine in the brain. In addition, (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone has been shown to increase the release of serotonin, which is a neurotransmitter that is involved in regulating mood and emotions.
实验室实验的优点和局限性
One of the advantages of using (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone is that it is a relatively new compound, and there is still much that is unknown about its effects on the brain and body.
未来方向
There are a number of future directions for research on (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. Another area of interest is its potential use as a research tool for studying the role of dopamine in the brain. In addition, further research is needed to understand the long-term effects of (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone on the brain and body, as well as its potential for abuse and addiction.
Conclusion
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone is a novel psychoactive substance that has gained attention in the scientific community for its potential use in the treatment of various neurological and psychiatric disorders. It works by increasing the levels of dopamine in the brain, which leads to increased stimulation of the central nervous system. While (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone has a number of advantages as a research tool, there is still much that is unknown about its effects on the brain and body. Further research is needed to fully understand the potential benefits and risks of (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone.
合成方法
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone can be synthesized using a variety of methods, including reductive amination and Mannich reaction. The most commonly used method involves the reaction of 2-ethylpiperidine with 5-chlorofuran-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then purified using chromatography techniques.
科学研究应用
(5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone has been studied for its potential use in the treatment of various neurological and psychiatric disorders. In particular, it has been shown to have an affinity for the dopamine transporter, which is involved in regulating the levels of dopamine in the brain. This suggests that (5-Chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone may have therapeutic potential for disorders such as attention deficit hyperactivity disorder (ADHD) and substance abuse.
属性
IUPAC Name |
(5-chlorofuran-2-yl)-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-9-5-3-4-8-14(9)12(15)10-6-7-11(13)16-10/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSMHARLYPCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)
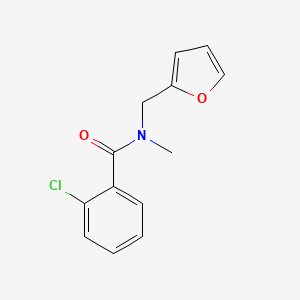
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)
![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7506199.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
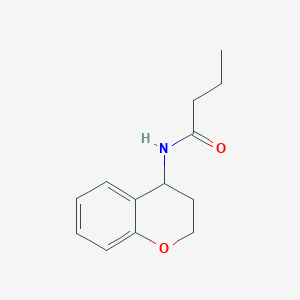
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)

